molecular formula C27H34N2O6 B6162879 (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid CAS No. 2237216-41-8

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid

Cat. No.: B6162879
CAS No.: 2237216-41-8
M. Wt: 482.6
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid is a synthetic amino acid derivative featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N-terminal (position 2) and a fluorenylmethoxycarbonyl (Fmoc) group with a methyl substitution at the side-chain amino group (position 6). The Boc group is acid-labile, while the Fmoc group is base-sensitive, enabling sequential deprotection in solid-phase peptide synthesis (SPPS). The methyl substituent on the Fmoc-protected amino group introduces steric hindrance, which may modulate reaction kinetics during peptide assembly . This compound is critical for synthesizing peptides with complex architectures, particularly where selective side-chain modifications are required.

Properties

CAS No.

2237216-41-8

Molecular Formula

C27H34N2O6

Molecular Weight

482.6

Purity

95

Origin of Product

United States

Mechanism of Action

Target of Action

The compound contains aFluoren-9-ylmethoxy)carbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis and protein modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, which could have a wide range of biological effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the removal of the Fmoc group requires basic conditions. Therefore, the compound’s activity could be influenced by the pH of its environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related derivatives, focusing on protecting group placement, substituents, stereochemistry, and applications. Key differences are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of the Target Compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Protecting Groups Substituents Stereochemistry Applications
Target: (2S)-2-Boc-amino-6-(Fmoc-methyl-amino)hexanoic acid - C27H34N2O6 482.57 Boc (position 2), Fmoc (position 6) Methyl on Fmoc-amino S (position 2) Orthogonal SPPS, branched peptide synthesis
(S)-2-(Fmoc-methyl-amino)-6-Boc-aminohexanoic acid 197632-76-1 C27H34N2O6 482.57 Fmoc (position 2), Boc (position 6) Methyl on Fmoc-amino S (position 2) SPPS with reversed protection strategy
(S)-2-Fmoc-amino-6-Boc-aminohexanoic acid 71989-26-9 C26H32N2O6 468.54 Fmoc (position 2), Boc (position 6) None S (position 2) Standard SPPS without steric modification
(R)-2-Fmoc-amino-6-Boc-methyl-aminohexanoic acid - C27H34N2O6 482.57 Fmoc (position 2), Boc (position 6) Methyl on Boc-amino R (position 2) Enantiomeric studies, non-natural peptides
(S)-2-Fmoc-amino-6-azidohexanoic acid 159610-89-6 C21H22N4O4 394.42 Fmoc (position 2) Azide (position 6) S (position 2) Click chemistry, bioconjugation

Key Comparisons

Protecting Group Positioning :

  • The target compound’s Boc group at position 2 and Fmoc-methyl group at position 6 allow sequential deprotection (acid → base), ideal for synthesizing peptides requiring side-chain modifications after backbone assembly . In contrast, ’s analogue reverses this order (Fmoc at position 2, Boc at position 6), which may limit compatibility with standard SPPS protocols .

This property can be exploited to fine-tune reaction rates in complex syntheses.

Stereochemical Considerations: The (S)-configuration at position 2 ensures compatibility with natural L-amino acids in peptide chains. The (R)-enantiomer () is rarely used in SPPS but serves in studying enantioselective biological interactions .

Functional Group Diversity :

  • ’s azide substituent enables click chemistry applications, diverging from the target compound’s focus on protection/deprotection strategies .

Stability and Handling: All Boc/Fmoc-protected compounds require storage at 2–8°C to prevent premature deprotection .

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